molecular formula C23H20N4O2S B2894498 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394229-34-6

5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2894498
M. Wt: 416.5
InChI Key: TXGWRQDWWDGWKO-UHFFFAOYSA-N
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Description

The compound “5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains phenyl groups and a nitro group, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques. For example, its density, boiling point, vapor pressure, and other properties could be determined experimentally .

Scientific Research Applications

Antimicrobial Applications

Pyrazoline derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial potential. These compounds have demonstrated significant activity against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents. For instance, certain derivatives showed notable bactericidal activity against E. coli and P. vulgaris, highlighting their potential in addressing bacterial infections (Liu Xin-hua et al., 2007).

Corrosion Inhibition

Pyrazoline derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic environments, important for industrial applications like pickling processes. These compounds adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates. Experimental and theoretical studies have supported their efficiency, with some derivatives exhibiting up to 98.8% inhibition efficiency. This demonstrates their potential in extending the lifespan of metal structures and components in corrosive environments (P. Dohare et al., 2017).

Material Science

In the field of materials science, pyrazoline derivatives have been synthesized and characterized for their structural and electronic properties. These compounds have been studied using various spectroscopic techniques and computational methods to understand their molecular structure, stability, and interactions. Such investigations are crucial for designing materials with desired properties for specific applications, including optoelectronics and molecular electronics (Ö. Tamer et al., 2015).

properties

IUPAC Name

5-(4-methylphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-16-10-12-17(13-11-16)21-15-22(18-6-5-9-20(14-18)27(28)29)26(25-21)23(30)24-19-7-3-2-4-8-19/h2-14,22H,15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGWRQDWWDGWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

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